Furo[3,4-d]pyridazine-5,7-dione
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Description
Furo[3,4-d]pyridazine-5,7-dione is a chemical compound with the molecular formula C6H2N2O3 . It has a molecular weight of 150.09 . This compound has been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves cascade approaches and reaction sequences such as Knoevenagel condensation, Michael-addition, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms and three oxygen atoms . The structure is highly functionalized, which contributes to its diverse biological potential .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, related pyridazine derivatives have been known to undergo various transformations. For instance, NSAIDs Emorfazone were converted to novel fused ring compounds .Physical and Chemical Properties Analysis
This compound has a melting point of 180-190 °C (decomp), a predicted boiling point of 450.8±18.0 °C, and a predicted density of 1.686±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.97±0.20 .Future Directions
Furo[3,4-d]pyridazine-5,7-dione and related compounds have shown a wide range of pharmacological activities, making them of interest in drug discovery and development . Future research may focus on further elucidating the mechanisms of action of these compounds, optimizing their synthesis, and exploring their potential in various therapeutic applications .
Properties
CAS No. |
59648-15-6 |
---|---|
Molecular Formula |
C6H2N2O3 |
Molecular Weight |
150.09 g/mol |
IUPAC Name |
furo[3,4-d]pyridazine-5,7-dione |
InChI |
InChI=1S/C6H2N2O3/c9-5-3-1-7-8-2-4(3)6(10)11-5/h1-2H |
InChI Key |
DMWJVLJVMIFAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=N1)C(=O)OC2=O |
Origin of Product |
United States |
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